

# Spectroscopic and Synthetic Profile of 2-Chloro-4-phenyloxazole: A Technical Guide

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## Compound of Interest

Compound Name: 2-Chloro-4-phenyloxazole

Cat. No.: B057545

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This guide provides a detailed overview of the spectroscopic properties and synthesis of **2-Chloro-4-phenyloxazole**, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for **2-Chloro-4-phenyloxazole** in public databases, this document presents a combination of a documented synthetic route and predicted spectroscopic data. These predictions are derived from the analysis of closely related structural analogs, offering a robust reference for scientists working with this molecule.

## Chemical Structure and Properties

Chemical Name: **2-Chloro-4-phenyloxazole** Molecular Formula:  $C_9H_6ClNO$  Molecular Weight: 179.60 g/mol CAS Number: 445470-08-6

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Chloro-4-phenyloxazole**. These predictions are based on the known spectral characteristics of substituted oxazoles and related aromatic compounds.

### Table 1: Predicted $^1H$ NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
~8.0 - 7.8	Doublet	2H, ortho-protons of the phenyl ring
~7.5 - 7.3	Multiplet	3H, meta- and para-protons of the phenyl ring
~7.9	Singlet	1H, H5-proton of the oxazole ring

Solvent: CDCl<sub>3</sub>, Reference: TMS at 0.00 ppm.

**Table 2: Predicted <sup>13</sup>C NMR Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
~160	C2 (C-Cl)
~152	C4 (C-Ph)
~138	C5
~130	Quaternary carbon of the phenyl ring
~129	CH carbons of the phenyl ring
~128	CH carbons of the phenyl ring
~125	CH carbons of the phenyl ring

Solvent: CDCl<sub>3</sub>

**Table 3: Predicted Mass Spectrometry Data**

m/z	Interpretation
179/181	Molecular ion peak $[M]^+$ and its isotope peak $[M+2]^+$ , characteristic of a chlorine-containing compound.
151/153	Loss of CO
116	Loss of Cl
104	Phenylacetylene cation radical
77	Phenyl cation

Ionization Method: Electron Impact (EI)

**Table 4: Predicted Infrared (IR) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100	Medium	Aromatic C-H stretch
~1610	Medium-Strong	C=N stretch of the oxazole ring
~1580, 1480	Medium-Strong	C=C stretching of the aromatic ring
~1100	Strong	C-O-C stretch of the oxazole ring
~850	Strong	C-Cl stretch
~760, 690	Strong	Out-of-plane C-H bending of the monosubstituted phenyl group

Sample Preparation: KBr pellet or thin film.

## Experimental Protocols

### Synthesis of 2-Chloro-4-phenyloxazole[1]

This synthesis involves a two-stage process starting from 4-phenyloxazole.

### Stage 1: Lithiation of 4-Phenyloxazole

- Dissolve 4-phenyloxazole in anhydrous tetrahydrofuran (THF).
- Cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., argon or nitrogen).
- Add a solution of lithium hexamethyldisilazane (LiHMDS) in THF dropwise to the cooled solution.
- Stir the reaction mixture at -78 °C for a specified period to ensure complete lithiation.

### Stage 2: Chlorination

- To the lithiated intermediate solution, add a solution of hexachloroethane in THF dropwise while maintaining the temperature at -78 °C.
- Allow the reaction mixture to slowly warm to room temperature and stir for approximately 16 hours.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent such as ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **2-Chloro-4-phenyloxazole**.

## Spectroscopic Characterization

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
- The sample is dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard.

- Data is processed to determine chemical shifts ( $\delta$ ) in parts per million (ppm) and coupling constants (J) in Hertz.

#### Mass Spectrometry (MS)

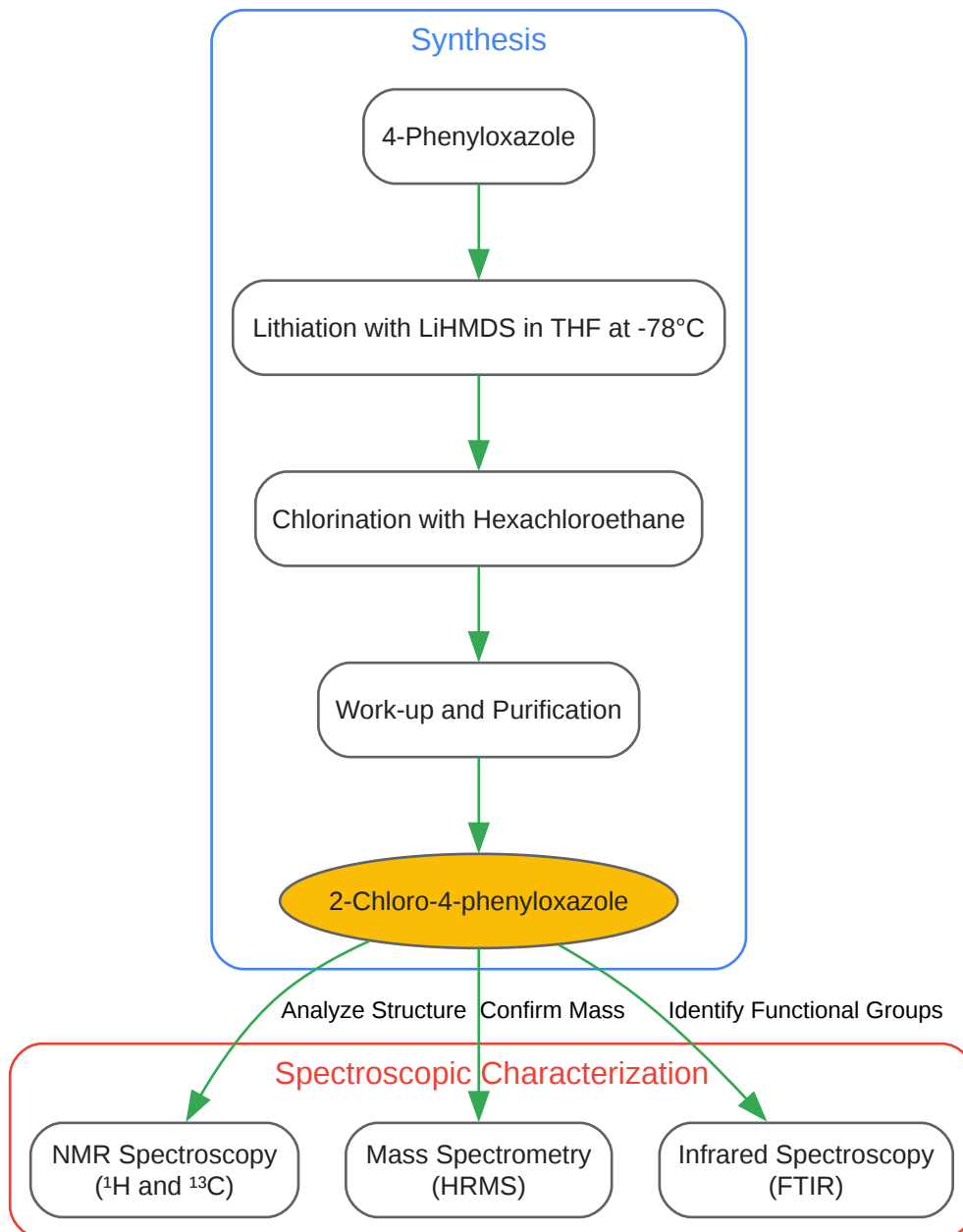
- High-resolution mass spectra (HRMS) are obtained using an electron impact (EI) ionization source on a time-of-flight (TOF) or magnetic sector mass spectrometer.
- The analysis provides the exact mass of the molecular ion, which is used to confirm the elemental composition.

#### Infrared (IR) Spectroscopy

- IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.
- The sample can be prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).
- The spectrum is typically recorded over a range of 4000-400  $\text{cm}^{-1}$ , and the positions of absorption bands are reported in reciprocal centimeters ( $\text{cm}^{-1}$ ).

## Diagrams

## Experimental Workflow for 2-Chloro-4-phenyloxazole



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Caption: Synthesis and characterization workflow for **2-Chloro-4-phenyloxazole**.

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